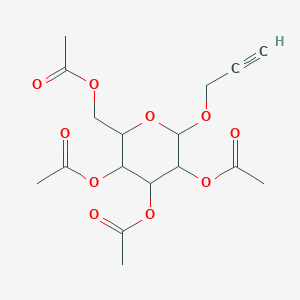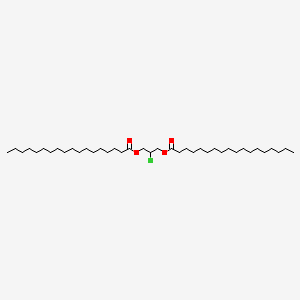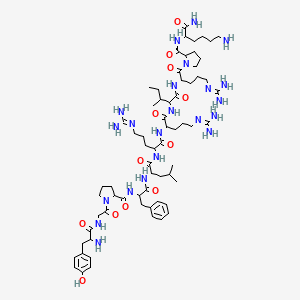
2-PROPYNYL-TETRA-O-ACETYL-beta-D-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside is a chemical compound with the molecular formula C17H22O10 and a molecular weight of 386.35 g/mol . It is a derivative of glucopyranoside, where the hydroxyl groups are acetylated, and a propynyl group is attached to the sugar moiety. This compound is primarily used in research and has various applications in organic synthesis and carbohydrate chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1,2,3,4,6-penta-O-acetyl-beta-D-glucopyranose with propargyl alcohol in the presence of boron trifluoride etherate . The reaction conditions usually include a solvent such as chloroform and a temperature range of 0-25°C.
Industrial Production Methods
While specific industrial production methods for 2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside undergoes various chemical reactions, including:
Substitution Reactions: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: The propynyl group can participate in 1,3-dipolar cycloaddition reactions to form triazole or isoxazole derivatives.
Common Reagents and Conditions
Boron Trifluoride Etherate: Used in the initial synthesis.
Chloroform: Common solvent for reactions involving this compound.
Propargyl Alcohol: Reactant for introducing the propynyl group.
Major Products
Triazole Derivatives: Formed through cycloaddition reactions.
Isoxazole Derivatives: Another product of cycloaddition reactions.
Wissenschaftliche Forschungsanwendungen
2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside is used in various scientific research fields:
Organic Synthesis: As a building block for synthesizing more complex molecules.
Carbohydrate Chemistry: Studying the reactivity and properties of acetylated sugars.
Proteomics Research: Used in the study of protein-carbohydrate interactions.
Wirkmechanismus
The mechanism of action of 2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside is primarily related to its ability to undergo cycloaddition reactions. The propynyl group acts as a dipolarophile, reacting with dipoles to form triazole or isoxazole rings . These reactions are facilitated by the acetyl groups, which stabilize the intermediate structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Allyl-tetra-O-acetyl-beta-D-glucopyranoside: Similar structure but with an allyl group instead of a propynyl group.
2,3,4,6-Tetra-O-benzyl-D-galactopyranose: Another acetylated sugar derivative.
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Lacks the propynyl group.
Uniqueness
2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside is unique due to the presence of the propynyl group, which allows it to participate in specific cycloaddition reactions that are not possible with other similar compounds. This makes it a valuable compound in synthetic organic chemistry and carbohydrate research.
Eigenschaften
IUPAC Name |
(3,4,5-triacetyloxy-6-prop-2-ynoxyoxan-2-yl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O10/c1-6-7-22-17-16(26-12(5)21)15(25-11(4)20)14(24-10(3)19)13(27-17)8-23-9(2)18/h1,13-17H,7-8H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGFUJKLPCRVFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC#C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-methyl-7-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12318185.png)



![5-methyl-2,3,4a,5,6,7-hexahydro-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12318198.png)

![tert-butyl N-[1-[(1-cyano-2-phenylethyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12318213.png)

![5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-6-hydroxy-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxole-3a-carboxylic acid](/img/structure/B12318233.png)



